molecular formula C13H15F2N3O2S B2843186 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzenesulfonamide CAS No. 1234929-89-5

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2843186
CAS No.: 1234929-89-5
M. Wt: 315.34
InChI Key: FDBPXDHCJCMRPK-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzenesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with dimethyl groups and a difluorobenzenesulfonamide moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzenesulfonamide undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The pyrazole ring is known to interact with various biological targets, influencing processes like enzyme inhibition or receptor activation . The difluorobenzenesulfonamide moiety enhances the compound’s binding affinity and specificity towards these targets, contributing to its overall biological activity.

Comparison with Similar Compounds

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,4-difluorobenzenesulfonamide can be compared with other pyrazole derivatives, such as:

The presence of both the pyrazole ring and the difluorobenzenesulfonamide moiety in this compound makes it unique, providing a combination of structural features that enhance its chemical and biological properties.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N3O2S/c1-9-7-10(2)18(17-9)6-5-16-21(19,20)13-4-3-11(14)8-12(13)15/h3-4,7-8,16H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBPXDHCJCMRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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